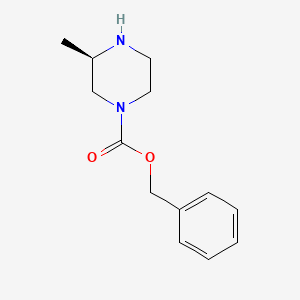

(R)-benzyl 3-methylpiperazine-1-carboxylate

Descripción general

Descripción

(R)-benzyl 3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Benzyl 3-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H18N2O2

Molecular Weight : Approximately 234.29 g/mol

Appearance : White to yellow powder, stable under controlled conditions (ideal storage at 2-8°C)

Solubility : Soluble in various organic solvents, making it versatile for chemical applications.

The biological activity of this compound primarily involves its interactions with specific biological receptors. It is believed to act as a ligand for certain neurotransmitter receptors, modulating their activity, which is crucial for potential therapeutic applications in treating psychiatric disorders and other conditions.

- Receptor Interaction : The compound has shown potential in binding to receptors that influence neurotransmitter systems, which may provide insights into its use for mental health treatments.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial and antiviral properties, suggesting applications in infectious disease management.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles and therapeutic potentials of this compound:

- Antimicrobial Studies :

- Cytotoxicity Assessments :

- Neuropharmacological Effects :

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-benzyl 3-methylpiperazine-1-carboxylate be validated experimentally?

Enantiomeric purity is critical for stereochemical studies. Methods include:

- Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with CO₂-based mobile phases. SFC analysis of similar piperazine derivatives achieved >94% enantiomeric excess (ee) .

- Optical Rotation : Measure specific rotation ([α]D) in methanol and compare to literature values. For example, a related (S)-configured benzyl piperazine carboxylate showed [α]D²⁸ = +19.4° (c = 2.0, methanol) .

Q. What synthetic strategies are effective for introducing the benzyl carbamate group in this compound?

The benzyl carbamate (Cbz) group is typically introduced via:

- Carbamate Formation : React 3-methylpiperazine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/H₂O). Temperature control (0–25°C) minimizes side reactions like over-alkylation .

- Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis. For example, iridium-catalyzed amination achieved regio- and enantioselective functionalization of allylic acetates in related piperazine syntheses (64–80% yield) .

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in ¹H/¹³C NMR spectra may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈N₂O₂) to rule out structural misassignment .

- DEPT-135/HSQC Experiments : Differentiate CH₃, CH₂, and quaternary carbons in the piperazine ring and benzyl group .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets?

Advanced approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Similar piperazine derivatives showed binding to histamine or serotonin receptors .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA/GBSA) quantify binding energy .

Q. How do reaction conditions influence stereoselectivity in the synthesis of this compound?

Key factors include:

- Catalyst Choice : Iridium complexes (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) enhance enantioselectivity in allylic amination (up to 94% ee) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yield and selectivity compared to ethers .

Q. What strategies address low yields in multi-step syntheses of this compound?

Troubleshooting involves:

- Intermediate Purification : Flash chromatography (SiO₂, heptane:EtOAc gradients) removes byproducts early in the synthesis .

- Protection/Deprotection Optimization : Use tert-butyloxycarbonyl (Boc) groups for temporary amine protection, cleaved later with TFA .

Q. Data Contradiction Analysis

Q. Why do biological assays report conflicting activity for this compound analogs?

Discrepancies may arise from:

- Cell Line Variability : Differences in membrane permeability or efflux pumps (e.g., P-gp substrate status) across cell models .

- Metabolic Instability : Rapid degradation by CYP450 enzymes (e.g., CYP3A4) in certain assays . Validate stability via LC-MS/MS metabolite profiling .

Q. How can divergent enantiomeric excess (ee) values in scaled-up syntheses be mitigated?

Causes include catalyst deactivation or racemization. Solutions:

- Low-Temperature Reactions : Perform aminations at –20°C to suppress racemization .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust catalyst loading dynamically .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Typical Value/Outcome | Reference |

|---|---|---|---|

| Enantiomeric Excess | Chiral SFC | >90% ee | |

| Molecular Formula | HRMS (ESI) | [M+H]⁺ Calc.: 271.14, Found: 271.14 | |

| ¹³C NMR (CDCl₃) | DEPT-135 | 6 distinct CH₂ signals |

Table 2. Reaction Optimization for Iridium-Catalyzed Amination

| Condition | Outcome |

|---|---|

| Catalyst: [Ir(cod)Cl]₂ | 64–80% yield, 94% ee |

| Solvent: DMF | Higher enantioselectivity vs. THF |

| Temperature: 50°C | Optimal balance of rate/selectivity |

Propiedades

IUPAC Name |

benzyl (3R)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPIQMPFKMFAOX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654160 | |

| Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623586-00-5 | |

| Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.